3-(4-hydroxyquinazolin-2-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]propanamide
Description
3-(4-Hydroxyquinazolin-2-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]propanamide is a synthetic small molecule characterized by a propanamide backbone functionalized with a 4-hydroxyquinazolin-2-yl moiety at the 3-position and a pyrimidin-2-ylaminoethyl group at the terminal amide nitrogen. The hydroxy group at the 4-position of the quinazoline ring may enhance hydrogen bonding interactions with biological targets, while the pyrimidinylaminoethyl side chain could contribute to solubility and additional binding interactions.
Properties
Molecular Formula |
C17H18N6O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-(4-oxo-3H-quinazolin-2-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]propanamide |
InChI |
InChI=1S/C17H18N6O2/c24-15(18-10-11-21-17-19-8-3-9-20-17)7-6-14-22-13-5-2-1-4-12(13)16(25)23-14/h1-5,8-9H,6-7,10-11H2,(H,18,24)(H,19,20,21)(H,22,23,25) |
InChI Key |
DQZILKLWVKKVDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCC(=O)NCCNC3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core. This intermediate is then reacted with 2-(2-pyrimidinylamino)ethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the quinazolinone core or the pyrimidinylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents to the core structure .
Scientific Research Applications
3-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. This interaction can influence various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Target Compound vs. 3-(2,4-Dimethoxyphenyl)-N-(4-(5-(4-Fluorophenyl)-2-(Methylthio)-1H-Imidazol-4-yl)-Pyridin-2-yl)Propanamide ()
- Structural Differences : The target compound features a 4-hydroxyquinazolin-2-yl group, while ’s derivative substitutes with a 2,4-dimethoxyphenyl group. The latter also incorporates a 5-(4-fluorophenyl)-2-(methylthio)-imidazole linked to a pyridinyl ring.
- Functional Implications :
- The hydroxyquinazoline in the target compound may improve water solubility compared to the lipophilic dimethoxyphenyl group .
- The fluorophenyl and methylthio groups in ’s compound suggest enhanced metabolic stability and kinase selectivity, as fluorine and sulfur-containing groups often modulate cytochrome P450 interactions and binding pocket occupancy .
Target Compound vs. (E)-3-(2,5-Dimethoxyphenyl)-N-(4-(4-(4-Fluorophenyl)-2-((4-Fluorophenyl)diazenyl)-1-Methyl-1H-Imidazol-5-yl)Pyridin-2-yl)Propanamide ()
- Structural Differences : ’s compound includes a diazenyl linker and a 1-methylimidazole core, whereas the target compound lacks such azo linkages.
- Synthesis Comparison : employs a palladium-catalyzed coupling under nitrogen at 150°C, highlighting the need for robust conditions to assemble complex heterocyclic systems . The target compound’s synthesis would likely require similar coupling strategies for quinazoline-pyrimidine integration.
Target Compound vs. N-Benzyl-3-(4-Chlorophenyl)-2-[Methyl(2-Oxo-2-(3,4,5-Trimethoxyphenyl)Acetyl)Amino]Propanamide ()
- Structural Differences : –6 describe a chlorophenyl-trimethoxyphenyl hybrid with a benzyl group, contrasting with the target’s hydroxyquinazoline-pyrimidine system.
- Pharmacological Inference : The trimethoxyphenyl group in is associated with tubulin polymerization inhibition (common in anticancer agents), while the hydroxyquinazoline in the target compound may align with EGFR kinase inhibition, as seen in gefitinib analogs .
Biological Activity
The compound 3-(4-hydroxyquinazolin-2-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]propanamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of hydroxyl, pyrimidine, and quinazoline groups, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Glucokinase Activation : The compound has been shown to activate glucokinase, an enzyme crucial for glucose metabolism. This mechanism may have implications for diabetes management and metabolic disorders .
- Inhibition of Cancer Cell Proliferation : Research indicates that quinazoline derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .
Biological Activity Data
A summary of the biological activities observed in studies involving this compound is presented in the following table:
| Activity | Effect | Reference |
|---|---|---|
| Glucokinase Activation | Enhanced glucose uptake | |
| Anticancer Activity | Reduced proliferation in cancer cells | |
| Anti-inflammatory Properties | Decreased cytokine levels |
Case Study 1: Anticancer Efficacy
In a study focusing on various quinazoline derivatives, this compound was evaluated for its ability to inhibit growth in A2780 ovarian carcinoma cells. The results showed a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent.
Case Study 2: Metabolic Regulation
Another study investigated the compound's role in glucose metabolism. It was found that treatment with this quinazoline derivative resulted in enhanced glucokinase activity in liver cells, leading to improved glucose tolerance in diabetic mouse models. This finding supports its potential application in diabetes therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
